5-(Benzyloxy)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPIPOHWIYYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294371 | |
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91138-06-6 | |
| Record name | MLS002703330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Benzyloxy Pyrimidin 4 Ol and Its Derivatives
Retrosynthetic Analysis of the 5-(Benzyloxy)pyrimidin-4-ol Scaffold
A retrosynthetic analysis of this compound reveals several plausible disconnection approaches, primarily centered around the construction of the core pyrimidine (B1678525) ring. A common and effective strategy involves the disconnection of the N1-C2 and N3-C4 bonds, leading back to a 1,3-dicarbonyl equivalent and a source of the N-C-N fragment, typically an amidine or urea (B33335) derivative.
Specifically, the target molecule can be retrosynthetically disconnected to formamidine (B1211174) and a substituted β-ketoester, diethyl 2-(benzyloxy)malonate. This malonate derivative, in turn, can be synthesized from diethyl malonate and benzyl (B1604629) bromide. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.
Another viable retrosynthetic pathway involves the late-stage introduction of the benzyloxy group. This would start with a pre-formed 5-hydroxypyrimidin-4-ol, which could then be selectively benzylated. However, this approach may present challenges in regioselectivity, potentially leading to a mixture of O- and N-benzylated products. A more controlled approach would be the debenzylation of a 5-(benzyloxy)pyrimidine (B2436918) precursor to yield the corresponding 5-hydroxypyrimidine, suggesting that the benzyloxy group can also serve as a protecting group.
Modern Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher yields, and improved selectivity.
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
While the primary cyclization to form the pyrimidine ring often relies on classical condensation reactions, transition metal catalysis plays a crucial role in the synthesis of precursors and the derivatization of the pyrimidine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are instrumental in forming C-C or C-N bonds at various positions of the pyrimidine ring, although not directly in the synthesis of the 5-benzyloxy substituent in this specific case.
A more direct application of transition metal catalysis in the synthesis of this compound could involve a C-O coupling reaction. For instance, a palladium- or copper-catalyzed reaction between a 5-halopyrimidin-4-ol precursor and benzyl alcohol could be envisioned for the introduction of the benzyloxy group. The choice of catalyst, ligand, and base would be critical to optimize the yield and prevent side reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Yield |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100-120 | Moderate to High |
| CuI | Phenanthroline | K3PO4 | Dioxane | 80-100 | Moderate |
Organocatalytic Transformations for Derivatization
Organocatalysis offers a metal-free alternative for various organic transformations, often providing high levels of stereocontrol. In the context of this compound, organocatalysts can be employed for the derivatization of the pyrimidine scaffold. For instance, the pyrimidinol tautomer can undergo functionalization at the nitrogen or carbon atoms.
Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be utilized to introduce chiral substituents at the pyrimidine core, leading to the synthesis of enantiomerically enriched derivatives. For example, an organocatalytic Michael addition of a nucleophile to a suitably activated pyrimidine derivative could be a viable strategy.
Stereoselective Synthesis of Chiral Analogs of this compound
The development of stereoselective methods for the synthesis of chiral pyrimidine derivatives is of significant interest, particularly for applications in medicinal chemistry. Chiral analogs of this compound can be prepared using several strategies.
One approach involves the use of chiral building blocks in the initial pyrimidine synthesis. For example, a chiral 1,3-dicarbonyl compound could be condensed with formamidine to yield a pyrimidine with a stereocenter in one of its substituents.
Alternatively, asymmetric catalysis can be employed to introduce chirality. A rhodium-catalyzed asymmetric allylation of the pyrimidine ring could introduce a chiral allyl group. nih.gov Dihydroxylation of this group could then lead to chiral acyclic nucleoside analogs. nih.gov Another powerful method is the enantioselective cyclopropanation of N1-vinylpyrimidines, which can produce chiral cyclopropane-fused pyrimidine nucleoside analogues with high enantiomeric excess.
| Catalytic System | Chiral Ligand | Reaction Type | Product Type | Reported Enantiomeric Excess |
| [Rh(COD)Cl]2 | Chiral Diphosphine | Asymmetric Allylation | Chiral Acyclic Nucleosides | Up to 99% |
| Copper or Rhodium Catalyst | Chiral Bis(oxazoline) or Diazaphospholane | Asymmetric Cyclopropanation | Chiral Cyclopropyl Nucleosides | Up to 99% |
Flow Chemistry Applications in the Scalable Synthesis of this compound for Research
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. The synthesis of this compound and its derivatives can be adapted to continuous flow processes.
The initial condensation reaction to form the pyrimidine ring, which is often exothermic, can be performed safely in a microreactor with precise temperature control, minimizing the formation of byproducts. Subsequent purification steps, such as liquid-liquid extraction and crystallization, can also be integrated into a continuous flow setup. This allows for a streamlined process from starting materials to the final product, which is particularly beneficial for producing larger quantities of the compound for research purposes. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the flow synthesis.
Multi-component Reactions for Scaffold Diversity Generation around the Pyrimidine Core
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. The Biginelli reaction is a classic example of a three-component reaction that yields dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound via a classical Biginelli reaction is not straightforward, variations of this and other MCRs can be employed to generate a diverse library of pyrimidine derivatives.
For instance, a one-pot, three-component reaction involving a β-ketoester, an aldehyde, and an amidine (or urea/thiourea) can be utilized to construct the pyrimidine core. By varying each of these components, a wide range of substituents can be introduced at different positions of the pyrimidine ring. For the synthesis of derivatives of this compound, diethyl 2-(benzyloxy)malonate could be used as the β-ketoester component. Combining this with a variety of aldehydes and amidines would lead to a library of pyrimidines with diverse functionalities at positions 2, 4, and 6.
| Component 1 (1,3-Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (N-C-N source) | Resulting Scaffold |
| Diethyl 2-(benzyloxy)malonate | Formaldehyde | Formamidine | This compound |
| Diethyl 2-(benzyloxy)malonate | Benzaldehyde | Guanidine | 2-Amino-5-(benzyloxy)-6-phenylpyrimidin-4-ol |
| Diethyl 2-(benzyloxy)malonate | Various aliphatic/aromatic aldehydes | Various amidines/ureas | Library of substituted 5-(benzyloxy)pyrimidin-4-ols |
Computational and Theoretical Investigations of 5 Benzyloxy Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. nih.gov It is particularly useful for determining the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For 5-(Benzyloxy)pyrimidin-4-ol, DFT calculations could be employed to map the electron density and electrostatic potential (ESP). Such maps would reveal the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions. This information is vital for predicting how the molecule might interact with other chemical species. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental or calculated data for this compound are not publicly available.
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data in the theoretical framework. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, including geometry, vibrational frequencies, and thermochemical data. nih.govepstem.net
For this compound, ab initio calculations could be used to obtain a precise, optimized molecular geometry. These calculations can also predict the molecule's conformational preferences, identifying the most stable arrangement of its atoms in three-dimensional space. nih.gov Such information is critical for understanding its interactions with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Hypothetical Biological Targets)
To explore the potential biological activity of this compound, molecular docking and dynamics simulations can be utilized. These computational techniques predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). nih.gov
Molecular docking involves placing a ligand into the binding site of a receptor and scoring the interaction to predict the binding affinity. mdpi.com For this compound, one could hypothesize its interaction with various enzymes or receptors where pyrimidine (B1678525) derivatives have shown activity, such as kinases or dihydrofolate reductase.
The docking process would generate a series of possible binding poses and calculate a corresponding binding energy for each. Lower binding energies typically indicate a more favorable interaction. nih.gov These predictions can help prioritize compounds for further experimental testing. acs.org
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | Hydrogen bond with ASP86, Pi-stacking with PHE72 |
| 2 | -7.9 | Hydrogen bond with GLU24 |
| 3 | -7.2 | Van der Waals interactions with LEU15, VAL23 |
Note: The values and residues in this table are hypothetical and for illustrative purposes.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose predicted by docking and how the ligand and protein adapt to each other. scielo.org.mx
An MD simulation of this compound bound to a hypothetical target would involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a set period. researchgate.net The resulting trajectory would show the conformational changes of both the ligand and the protein, providing insights into the flexibility of the binding site and the strength of the interactions. scielo.org.mx
In Silico Prediction of Spectroscopic Parameters for Validation and Elucidation
Computational methods can predict various spectroscopic parameters, which can be invaluable for validating the synthesis of a new compound and interpreting its experimental spectra. researchgate.net
For this compound, DFT and ab initio calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govdntb.gov.ua The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. researchgate.net Similarly, predicted NMR chemical shifts can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. researchgate.net The prediction of electronic transitions can help in understanding the UV-Vis absorption profile of the molecule. mdpi.com
QSAR/QSPR Modeling for Structure-Activity Relationship Hypothesis Generation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant importance in drug design and chemical research. nih.gov They establish mathematical correlations between the chemical structures of compounds and their biological activities or physicochemical properties. nih.govresearchgate.net For pyrimidine derivatives, including those structurally related to this compound, various QSAR/QSPR studies have been conducted to generate hypotheses that guide the synthesis of more potent and specific molecules.
Research on pyrimidine derivatives has employed several statistical methods to build robust predictive models. Common approaches include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Principal Component Regression (PCR). nih.govijcsi.pro For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors compared MLR and ANN models. nih.gov The ANN model demonstrated superior predictive power, with a coefficient of determination (R²) of 0.998, compared to the MLR model's R² of 0.889, indicating that nonlinear relationships were crucial for accurately modeling the activity. nih.gov Similarly, a QSPR study on pyrimidine-based corrosion inhibitors found that the PCR method yielded the best results, with an R² of 0.985. researchgate.netijcsi.pro
The development of these models relies on calculating molecular descriptors that encode the structural and electronic features of the molecules. These descriptors are often calculated using methods like Density Functional Theory (DFT) or software such as DRAGON. ijcsi.pronih.gov The selection of the most relevant descriptors is a critical step, with techniques like stepwise selection and more advanced algorithms like the bee algorithm being employed to identify descriptors that have the most significant impact on the modeled activity. nih.govnih.gov In a study of halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a bee algorithm was successfully used for variable selection, resulting in a model with a high correlation coefficient (R² = 0.9627). nih.gov
Data-driven machine learning QSAR workflows have also been developed for pyrimidine and uracil (B121893) derivatives. mdpi.comresearchgate.net These models are validated externally and, in some cases, through blind validation by synthesizing and testing new compounds, which confirms the predictive power of the QSAR model. mdpi.comresearchgate.net For example, a model for 2,4,5-trisubstituted pyrimidines correctly predicted the activity of a newly synthesized compound with high accuracy. mdpi.com
Table 1: Examples of QSAR/QSPR Models for Pyrimidine Derivatives
| Study Focus | Modeling Method(s) | Key Statistical Parameters | Types of Descriptors Used | Reference(s) |
|---|---|---|---|---|
| VEGFR-2 Inhibitors | MLR, ANN | R² (MLR) = 0.889; R² (ANN) = 0.998 | 5 selected descriptors | nih.gov |
| Corrosion Inhibitors | PCR, PLS, PCA | R² (PCR) = 0.985; R²adj = 0.966 | Physicochemical properties from DFT | researchgate.netijcsi.pro |
| DHODH Inhibitors | Bee Algorithm, MLR | R² = 0.9627; Q² (LOO) = 0.9297 | DRAGON software descriptors | nih.gov |
| mIDH1 Inhibitors | Topomer CoMFA, HQSAR | q² = 0.783-0.784; r² = 0.934-0.978 | Steric, electrostatic, and atom-based fields | nih.gov |
| Anticancer Activity (HeLa) | Machine Learning QSAR | N/A | Molecular descriptors | mdpi.comresearchgate.net |
Abbreviations: ANN (Artificial Neural Network); DHODH (Dihydroorotate Dehydrogenase); HQSAR (Hologram QSAR); LOO (Leave-One-Out); LUMO (Lowest Unoccupied Molecular Orbital); mIDH1 (mutant Isocitrate Dehydrogenase 1); MLR (Multiple Linear Regression); PCA (Principal Component Analysis); PCR (Principal Component Regression); PLS (Partial Least Squares); Q² (Cross-validated R²); q² (Cross-validation coefficient); R² (Coefficient of determination); r² (Non-cross-validation coefficient); Topomer CoMFA (Comparative Molecular Field Analysis).
Chemoinformatic Analysis and Virtual Screening Methodologies for Derivative Discovery
Chemoinformatic analysis and virtual screening are powerful computational strategies to accelerate the discovery of new derivatives of a lead compound like this compound. ijfmr.comijfmr.com These methodologies allow for the rapid screening of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. ijfmr.comijfmr.com
A common workflow involves structure-based virtual screening, where molecular docking simulations are used to predict the binding affinity and orientation of compounds within the active site of a target protein. ijfmr.comnih.gov For example, a comprehensive virtual screening of a large chemical library was used to identify novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a therapeutic target in cancer. ijfmr.comijfmr.com This process prioritizes compounds based on favorable binding energies and interactions with key amino acid residues in the target's binding pocket. ijfmr.comijfmr.comfigshare.com
Following initial screening, chemoinformatic tools are used to assess the drug-likeness of the identified hits. This often involves in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds with unfavorable pharmacokinetic profiles. ijfmr.comijfmr.com The most promising candidates can then be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations. ijfmr.comnih.gov MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, further validating the binding mode predicted by docking. ijfmr.comnih.gov
Pharmacophore mapping is another valuable technique used in derivative discovery. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore model can then be used as a 3D query to screen databases for novel scaffolds that match the required features. figshare.comnih.gov This approach was successfully used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase. nih.gov
These computational approaches have proven effective in various therapeutic areas. Studies have identified pyrimidine derivatives as potential inhibitors for targets such as trypanothione (B104310) reductase in Leishmania, MAP kinase-interacting kinases (Mnks) in cancer, and phosphoinositide 3-kinases (PI3K). nih.govnih.govmdpi.com The results from these virtual screening and chemoinformatic analyses provide a strong foundation for the rational design and synthesis of new derivatives with optimized activity and selectivity. ijfmr.comnih.gov
Table 2: Chemoinformatic and Virtual Screening Studies on Pyrimidine Derivatives
| Methodology | Biological Target | Key Findings | Reference(s) |
|---|---|---|---|
| Virtual Screening, Molecular Docking, ADMET Analysis | Cyclin-dependent kinase 9 (CDK9) | Identified promising pyridine and pyrimidine derivatives with potential CDK9 inhibitory activity. | ijfmr.comijfmr.com |
| Virtual Screening, Pharmacophore Mapping, MD Simulations | Human Thymidylate Synthase (hTS) | Designed four novel ligands with better docking scores and interactions than the standard drug. | nih.gov |
| Structure-Based Virtual Screening, Synthesis | Trypanothione Reductase (TR) | Identified four derivatives active against Leishmania promastigotes and designed three new, more selective compounds. | nih.gov |
| 3D-QSAR, Virtual Screening, MD Simulations | Cyclin-dependent kinase 4/6 (CDK4/6) | Screened ZINC database using a pharmacophore hypothesis; identified compounds with good binding interactions. | figshare.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Uracil |
| 2,4,5-trisubstituted pyrimidine |
| Furopyrimidine |
| Thienopyrimidine |
| Halogenated pyrimidine |
| 3-pyrimidine-4-oxazolidin-2-ketone |
| Pyrido[2,3-d]pyrimidine |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one |
| 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol |
| 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol |
| Pyrrolo[2,3-d]pyrimidine |
Mechanistic Investigations of Biological Activities Associated with 5 Benzyloxy Pyrimidin 4 Ol Scaffolds
Molecular Target Identification and Validation Strategies
The foundational step in understanding the biological impact of any compound is the identification and validation of its molecular target(s). For a novel pyrimidine (B1678525) derivative like 5-(Benzyloxy)pyrimidin-4-ol, a systematic approach involving enzymatic and receptor-based assays, followed by detailed biophysical analysis of the interactions, would be essential.
Enzyme Kinetic Assays and Inhibition Mechanisms
Given that many pyrimidine analogues are known to be kinase inhibitors, a primary avenue of investigation would involve screening this compound against a panel of protein kinases. nih.govrsc.orgrsc.orgnih.gov Enzyme kinetic assays are fundamental to determining whether a compound acts as an inhibitor and to elucidate its mechanism of inhibition.
Hypothetical Enzyme Inhibition Data for this compound
| Kinase Target | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| Kinase A | 5.2 | Competitive | 2.1 |
| Kinase B | > 100 | Not Determined | N/A |
This data is illustrative and not based on published experimental results for this compound.
These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. Should inhibitory activity be detected, further kinetic studies would be performed to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insights into whether the compound binds to the active site or an allosteric site of the enzyme.
Receptor Binding Assays and Ligand-Binding Dynamics
If the compound is hypothesized to interact with a receptor, radioligand binding assays are a standard method to determine its affinity. These competitive assays measure the ability of the unlabeled compound to displace a known, radiolabeled ligand from its receptor. nih.gov This technique provides a quantitative measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki). The data generated helps to understand the compound's potency and selectivity for different receptor subtypes.
Protein-Ligand Interaction Analysis Techniques (e.g., SPR, ITC)
To gain a deeper understanding of the binding dynamics between this compound and a potential protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that monitors the binding of a ligand (the compound) to a protein immobilized on a sensor chip. nih.govox.ac.uk This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This information is crucial for understanding the driving forces behind the binding event.
Illustrative Thermodynamic and Kinetic Parameters
| Parameter | Value | Technique |
|---|---|---|
| KD (Dissociation Constant) | 1.5 µM | SPR |
| ka (Association Rate) | 2.5 x 10^4 M⁻¹s⁻¹ | SPR |
| kd (Dissociation Rate) | 3.75 x 10⁻² s⁻¹ | SPR |
| ΔH (Enthalpy Change) | -8.5 kcal/mol | ITC |
This data is hypothetical and serves to illustrate the type of information obtained from these techniques.
Cellular Pathway Modulation Studies
Following the identification of a molecular target, the next step is to investigate the compound's effects on cellular pathways. This involves treating model cell systems with this compound and observing the outcomes on key cellular processes such as cell cycle progression and programmed cell death.
Cell Cycle Progression Analysis in Model Systems
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Many anticancer drugs exert their effects by inducing cell cycle arrest. nih.govnih.govplos.org To investigate the impact of this compound on the cell cycle, cancer cell lines would be treated with the compound, and their DNA content would be analyzed by flow cytometry after staining with a fluorescent dye like propidium (B1200493) iodide. researchgate.net This analysis reveals the distribution of cells in the different phases of the cell cycle (G1, S, G2/M), indicating whether the compound causes an arrest at a specific checkpoint.
Hypothetical Cell Cycle Analysis Data
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Control (Vehicle) | 55% | 25% | 20% |
This table represents a hypothetical outcome showing a G1 phase arrest.
Apoptosis and Necroptosis Pathway Elucidation
A crucial aspect of cancer therapy is the induction of programmed cell death in malignant cells. Apoptosis and necroptosis are two such pathways.
Apoptosis: To determine if this compound induces apoptosis, treated cells can be analyzed for markers such as the externalization of phosphatidylserine (B164497) (using Annexin V staining), activation of caspases (key executioner proteins of apoptosis), and DNA fragmentation. nih.govnih.govmdpi.commdpi.com
Necroptosis: Necroptosis is a form of programmed necrosis that is independent of caspases. Should the compound induce cell death without caspase activation, the involvement of the necroptosis pathway would be investigated by examining the expression and phosphorylation status of key mediator proteins like RIPK1, RIPK3, and MLKL.
Autophagy Modulation by Pyrimidine Derivatives
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. The dysregulation of this pathway is implicated in various diseases. The pyrimidine scaffold, a core component of nucleosides, is emerging as a significant modulator of autophagy, often through its intricate connection with cellular metabolism and key signaling pathways.
Research indicates a strong interplay between pyrimidine metabolism and autophagy, particularly in cancer models. In certain cancer cells, such as pancreatic ductal adenocarcinoma (PDA), acquired resistance to autophagy inhibitors, like chloroquine (B1663885) derivatives or ULK1/2 kinase inhibitors, leads to a metabolic shift. biorxiv.orgnih.govresearchgate.netbiorxiv.org These resistant cells, unable to rely on autophagy for recycling nucleotides, upregulate the pyrimidine salvage pathway to meet the demands of DNA and RNA synthesis for proliferation. biorxiv.orgbiorxiv.org This metabolic reprogramming creates a vulnerability, making the cells hypersensitive to pyrimidine analogues such as gemcitabine (B846) and trifluridine/tipiracil. biorxiv.orgnih.gov Consequently, a promising therapeutic strategy involves the combination of autophagy inhibitors with pyrimidine analogues, which has been shown to induce a synergistic cell-killing effect. biorxiv.orgnih.govescholarship.org
Furthermore, pyrimidine derivatives can modulate autophagy by targeting central signaling pathways that regulate this process. The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and a critical inhibitor of autophagy. nih.govnih.govresearchgate.net Several pyrimidine-based compounds, including pyridopyrimidinones and thienopyrimidine derivatives, have been developed as potent dual inhibitors of PI3K and mTOR. nih.govmdpi.com By inhibiting this pathway, these molecules can induce autophagy. acs.org Another pathway implicated in autophagy modulation is the JAK2/STAT3 pathway. nih.gov For instance, the pyrimidine derivative momelotinib, an aminopyrimidine, inhibits JAK2/STAT3 phosphorylation. nih.gov The antifolate pyrimidine derivative, pyrimethamine, has also been shown to trigger sustained autophagy by attenuating the STAT5-Bcl-2 signaling cascade. nih.gov
The table below summarizes the mechanisms through which different pyrimidine derivatives modulate autophagy.
| Derivative Class/Compound | Target/Pathway | Mechanism of Autophagy Modulation | Research Model |
| Pyrimidine Analogues (e.g., Gemcitabine) | Pyrimidine Metabolism | Exploits reliance on pyrimidine salvage pathway in autophagy-inhibited cells, leading to synthetic lethality when combined with autophagy inhibitors. biorxiv.orgnih.gov | Pancreatic Ductal Adenocarcinoma (PDA) Cells biorxiv.orgnih.gov |
| Pyridopyrimidinones | PI3K/mTOR | Dual inhibition of PI3K and mTOR kinases, key negative regulators of autophagy, leading to its induction. nih.gov | Cancer Cell Lines (e.g., PC-3M) nih.gov |
| Thienopyrimidines (e.g., GDC-0941) | PI3K/mTOR | Inhibition of the PI3K-Akt-mTOR signaling pathway, thereby relieving the inhibitory signal on autophagy initiation. mdpi.com | Cancer Cell Lines mdpi.com |
| Pyrimethamine | STAT5/Bcl-2 | Attenuates the STAT5-Bcl-2 signaling cascade, leading to the activation of autophagy. nih.gov | Chronic Myelogenous Leukemia (CML) Cells nih.gov |
| Momelotinib | JAK2/STAT3 | Inhibition of JAK2/STAT3 phosphorylation, which can lead to enhanced autophagy in combination with other agents. nih.gov | Glioblastoma (GBM) U251 Cells nih.gov |
Interference with Nucleic Acid (DNA/RNA) Synthesis and Function
The pyrimidine ring is a fundamental constituent of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks for DNA and RNA. nih.gov Consequently, derivatives of the this compound scaffold and related pyrimidine structures are well-positioned to interfere with the synthesis and function of nucleic acids, a mechanism central to many of their therapeutic activities.
One primary mechanism involves the inhibition of key enzymes required for nucleic acid replication and synthesis. Pyrimidine antagonists can act as antimetabolites, depleting the supply of nucleotides needed for DNA and RNA synthesis. biorxiv.orgwikipedia.org For example, pyrimidine biosynthesis inhibitors can block enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines, thereby impairing rRNA and DNA synthesis and arresting the cell cycle. nih.gov Other derivatives function by inhibiting enzymes directly involved in DNA replication, such as DNA polymerases or topoisomerases. wikipedia.orgoup.com Some pyrimidine nucleotide analogues that lack the 2-keto group have been shown to be potent inhibitors of DNA polymerase activity, likely by preventing the enzyme from adopting its correctly folded, active conformation. oup.com
Another major strategy involves the action of pyrimidine nucleoside analogues. These compounds mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA or RNA chains by viral or cellular polymerases. nih.govnih.gov This incorporation can lead to several disruptive outcomes:
Chain Termination: Many analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, causing premature termination of the nucleic acid chain. This is a common mechanism for antiviral drugs targeting viral DNA polymerases or reverse transcriptases. nih.govyoutube.com
Lethal Mutagenesis: Some analogues are incorporated into the viral genome and cause mispairing during subsequent rounds of replication. This increases the mutation rate beyond a sustainable threshold, leading to "error catastrophe" and loss of viral viability. nih.govlongdom.org
Inhibition of RNA Polymerase: Certain 5-substituted pyrimidine analogues, such as 5-nitrocytidine triphosphate, can act as direct competitive inhibitors of viral RNA-dependent RNA polymerases (RdRp), blocking viral RNA synthesis. nih.govnih.gov The nature of the substituent at the 5-position of the pyrimidine ring can significantly influence the efficiency of transcription by RNA polymerase. rsc.org
The table below details various pyrimidine derivatives and their mechanisms of interference with nucleic acid synthesis.
| Derivative/Analogue Class | Target Enzyme/Process | Detailed Mechanism of Action |
| Pyrimidine Biosynthesis Inhibitors (e.g., Brequinar) | Dihydroorotate Dehydrogenase (DHODH) | Inhibits de novo pyrimidine synthesis, leading to depletion of UTP and CTP pools required for RNA and DNA synthesis. biorxiv.orgnih.gov |
| 2,4-Diamino-5-p-chlorophenyl-6-ethyl-pyrimidine (Pyrimethamine) | Dihydrofolate Reductase (DHFR) | Inhibits DHFR, blocking the synthesis of tetrahydrofolate, a cofactor required for the synthesis of thymidylate and purine (B94841) nucleotides. youtube.com |
| Pyrimidine Nucleoside Analogues (General) | DNA/RNA Polymerases | Act as competitive inhibitors or are incorporated into nucleic acid chains, leading to chain termination or lethal mutagenesis. nih.govnih.gov |
| 5-Nitrocytidine Triphosphate | RNA-Dependent RNA Polymerase (RdRp) | Acts as a potent inhibitor of viral RdRp, blocking the synthesis of viral RNA. nih.gov |
| Pyrimidine Analogues Lacking 2-keto Group | DNA Polymerase | Inhibit enzyme activity, possibly by preventing the formation of the activated polymerase-DNA complex. oup.com |
Mechanism of Action Elucidation for Antimicrobial and Antiviral Activities in Research Models
Derivatives built upon the pyrimidine scaffold exhibit a broad spectrum of antimicrobial and antiviral activities, which are attributable to several distinct mechanisms of action. researchgate.net
Antimicrobial Mechanisms:
A key target for pyrimidine-based antibacterial agents is the cell division protein FtsZ. nih.govalbany.edumdpi.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the site of cell division. nih.gov Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to cell filamentation and ultimately bacterial death. mdpi.comnih.gov Several classes of pyrimidine derivatives, including 2,4-disubstituted-6-thiophenyl-pyrimidines and pyrimidine-quinuclidine compounds, have been identified as FtsZ inhibitors. nih.govnih.govresearchgate.net These compounds are thought to bind to an allosteric site known as the inter-domain cleft (IDC) or the GTP binding site of FtsZ. nih.govresearchgate.net
Antiviral Mechanisms:
The antiviral mechanisms of pyrimidine derivatives primarily revolve around the inhibition of viral replication. youtube.com As viruses rely on the host cell's machinery and building blocks for propagation, pyrimidine analogues can effectively disrupt this process. nih.gov The main strategies include:
Inhibition of Viral Polymerases: This is the most common mechanism. Synthetic pyrimidine nucleoside analogues (e.g., Zidovudine, Lamivudine, Sofosbuvir) are phosphorylated within the host cell to their active triphosphate form. nih.govyoutube.commdpi.com These triphosphates then compete with natural nucleoside triphosphates for the active site of viral polymerases, such as reverse transcriptase (in retroviruses) or RNA-dependent RNA polymerase (in RNA viruses). nih.govlongdom.org Their incorporation into the nascent viral DNA or RNA can lead to chain termination, halting genome replication. nih.govyoutube.commdpi.com
Inhibition of Viral Proteases: Some viruses require proteases to cleave large polyproteins into functional viral proteins necessary for assembly. Pyrimidine derivatives can be designed to inhibit these essential enzymes.
Blocking Viral Entry and Uncoating: Antiviral strategies can also target the initial stages of infection, such as the attachment of the virus to host cell receptors or the subsequent uncoating process that releases the viral genome into the cytoplasm. youtube.com
Inhibition of Host Nucleoside Biosynthesis: Some compounds act as antimetabolites, inhibiting host enzymes involved in the de novo synthesis of pyrimidines. researchgate.net This depletes the cellular pool of nucleotides available for the virus to use for replication, thus exerting a broad-spectrum antiviral effect. biorxiv.orgresearchgate.net
The following table provides examples of pyrimidine derivatives and their elucidated antimicrobial or antiviral mechanisms.
| Compound/Class | Activity | Target | Mechanism of Action |
| Thiophenyl-pyrimidine derivatives | Antibacterial | FtsZ Protein | Inhibits FtsZ polymerization and GTPase activity, disrupting bacterial cell division. nih.gov |
| Pyrimidine-quinuclidine derivatives | Antibacterial | FtsZ Protein | Inhibits GTPase activity of FtsZ. researchgate.net |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase | Nucleoside analogue that is incorporated into viral DNA, causing chain termination. youtube.com |
| Lamivudine | Antiviral (HIV, HBV) | Reverse Transcriptase | Nucleoside analogue that inhibits viral DNA synthesis via chain termination. youtube.com |
| Sofosbuvir | Antiviral (HCV) | NS5B RNA Polymerase | Nucleotide analogue prodrug that terminates the elongation of the viral RNA chain. mdpi.com |
| 5-Nitrocytidine | Antiviral (Poliovirus, Coxsackievirus) | RNA-Dependent RNA Polymerase | Inhibits the viral polymerase, thereby decreasing viral replication. nih.gov |
Oxidative Stress Response and Antioxidant Activity Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage to lipids, proteins, and DNA. nih.gov Pyrimidine derivatives, including those based on the this compound scaffold, have demonstrated significant potential as antioxidant agents. ijpsonline.comresearchgate.net Their mechanisms of action are multifaceted, involving direct radical scavenging and modulation of cellular antioxidant pathways.
The primary antioxidant mechanism for many pyrimidine derivatives is their ability to act as free radical scavengers. ijpsonline.com The heterocyclic pyrimidine ring, particularly when substituted with electron-donating groups (e.g., hydroxyl, amino, thiol groups), can donate a hydrogen atom or an electron to neutralize highly reactive species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydrogen peroxide, and nitric oxide radicals. ijpsonline.comderpharmachemica.com This activity directly reduces the load of damaging free radicals in the cellular environment. The specific substituents and their positions on the pyrimidine ring greatly influence the compound's radical scavenging potency. nih.govresearchgate.netijpsonline.com
Beyond direct scavenging, pyrimidine derivatives can exert their antioxidant effects by modulating endogenous antioxidant systems. For instance, some compounds can reduce ROS levels in inflammatory models, suggesting an ability to interfere with the processes that generate oxidative stress. nih.gov
Research has also pointed to the ability of pyrimidine compounds to inhibit enzymes involved in inflammatory and oxidative processes, such as lipoxygenase (LOX). nih.govnih.gov By inhibiting LOX, these derivatives can prevent the peroxidation of lipids, a major source of cellular damage during oxidative stress. nih.gov Furthermore, some derivatives have been shown to interact with glutathione, a critical endogenous antioxidant, although the precise nature and consequence of this interaction vary. nih.gov
The table below summarizes the known antioxidant mechanisms associated with pyrimidine derivatives.
| Derivative Class | Mechanism | Details |
| Dihydropyrimidinones | Radical Scavenging | Exhibit potent scavenging activity against DPPH radicals. derpharmachemica.com |
| 4,6-bisaryl-pyrimidin-2-amines | Radical Scavenging | Show significant nitric oxide and hydrogen peroxide free radical scavenging activity, influenced by electron-withdrawing substituents. ijpsonline.com |
| Pyrido[2,3-d]pyrimidines | Anti-lipid Peroxidation, LOX Inhibition | Strongly inhibit lipid peroxidation and the activity of the lipoxygenase enzyme. nih.govnih.gov |
| General Pyrimidine Derivatives | Free Radical Scavenging | The pyrimidine nucleus, especially with electron-donating substituents, can neutralize various free radicals. ijpsonline.comresearchgate.net |
| Thio-derivatives of Pyrimidine | Glutathione Interaction | Some derivatives containing thiol groups are found to interact with glutathione. nih.gov |
Medicinal Chemistry Design and Structure Activity Relationship Sar Studies of 5 Benzyloxy Pyrimidin 4 Ol Derivatives
Rational Design Principles for Modulating Biological Potency and Selectivity
The rational design of 5-(benzyloxy)pyrimidin-4-ol derivatives is guided by the objective of optimizing their interaction with specific biological targets to modulate potency and selectivity. A key strategy involves leveraging the structural features of the pyrimidine (B1678525) core and the benzyloxy moiety. The pyrimidine ring can mimic the purine (B94841) bases of ATP, making it a suitable scaffold for designing inhibitors of enzymes such as kinases. nih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of a kinase's ATP-binding pocket. nih.gov
To enhance biological potency, modifications are often aimed at increasing the binding affinity of the molecule for its target. This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For instance, the design of dual inhibitors, targeting multiple pathways involved in a disease, is a growing area of interest. acs.org In the context of this compound, this could involve designing derivatives that inhibit both a specific kinase and another relevant target, potentially leading to synergistic therapeutic effects.
Selectivity is a critical aspect of drug design, aiming to minimize off-target effects and associated toxicities. For this compound derivatives, achieving selectivity often involves exploiting subtle differences in the amino acid residues of the target's binding site compared to other related proteins. By strategically adding or modifying substituents, it is possible to design molecules that fit optimally into the target's binding pocket while having reduced affinity for other proteins. For example, in the development of kinase inhibitors, achieving selectivity among different kinase family members is a significant challenge that can be addressed through careful structural modifications. acs.org
Systematic Derivatization Strategies for Lead Optimization
Lead optimization is a critical phase in drug discovery that involves systematically modifying a promising lead compound to improve its pharmacological properties. nih.gov For this compound, this process would involve a series of derivatization strategies focused on the pyrimidine core, the benzyloxy moiety, and the use of isosteric replacements.
The pyrimidine core of this compound offers several positions for modification to explore the structure-activity relationship. The 2, 4, and 6 positions of the pyrimidine ring are common sites for substitution. For instance, introducing small alkyl or amino groups at the C2 position can influence the electronic properties of the ring and provide additional points of interaction with the target. nih.gov
Furthermore, the hydroxyl group at the C4 position is a key functional group that can act as both a hydrogen bond donor and acceptor. Esterification or etherification of this group can modulate the compound's solubility and ability to cross cell membranes. Additionally, replacing the hydroxyl group with other functional groups, such as an amino group, can significantly alter the compound's biological activity profile. Research on related pyrimidine scaffolds has shown that such modifications can be crucial for achieving desired therapeutic effects. nih.gov
Table 1: Potential Modifications on the Pyrimidine Core of this compound and Their Rationale
| Position of Modification | Type of Modification | Rationale for Modification |
| C2 | Introduction of small alkyl or amino groups | To influence electronic properties and provide additional interaction points. |
| C4 (hydroxyl group) | Esterification or etherification | To modulate solubility and membrane permeability. |
| C4 (hydroxyl group) | Replacement with an amino group | To alter the biological activity profile. |
| C6 | Introduction of various substituents | To explore interactions with different regions of the target's binding pocket. |
This table presents hypothetical modifications based on general principles of medicinal chemistry applied to pyrimidine scaffolds.
The benzyloxy group of this compound provides a large, modifiable surface that can be systematically altered to probe interactions with the target protein. Substituents on the phenyl ring of the benzyloxy moiety can have a profound impact on the compound's potency and selectivity. The position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents are critical factors.
For example, introducing electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the molecule and potentially enhance binding affinity through favorable electrostatic interactions. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring and influence hydrophobic interactions. Studies on other benzyloxy-containing compounds have demonstrated that such substitutions can significantly impact biological activity.
Table 2: Examples of Substituent Effects on the Benzyloxy Moiety
| Substituent | Position | Electronic Effect | Potential Impact on Activity |
| -F, -Cl, -Br | para | Electron-withdrawing | May enhance binding through halogen bonding or altered electronics. |
| -NO2 | meta | Strong electron-withdrawing | Can significantly alter electrostatic potential and interaction with the target. |
| -OCH3 | para | Electron-donating | May enhance hydrophobic interactions and alter solubility. |
| -CH3 | ortho | Electron-donating, Steric bulk | Can influence conformational preferences and probe steric constraints in the binding pocket. |
This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. jacsdirectory.com In the context of this compound derivatives, various bioisosteric replacements can be envisioned.
For example, the phenyl ring of the benzyloxy group could be replaced with other aromatic or heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrazole. nih.gov This can introduce additional hydrogen bond donors or acceptors, alter the molecule's polarity, and improve its solubility. Similarly, the ether linkage of the benzyloxy group could be replaced with other linkers, such as an amine or a thioether, to explore different bond angles and electronic properties. The concept of bioisosterism has been successfully applied to many pyrimidine-based inhibitors to enhance their therapeutic potential. acs.org
Fragment-Based Drug Discovery (FBDD) Approaches Incorporating the Pyrimidine Scaffold
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The pyrimidine scaffold, due to its small size and ability to form key interactions, is an excellent starting point for FBDD. nih.gov
In an FBDD campaign targeting a specific enzyme, a library of pyrimidine-based fragments, including simplified versions of this compound, could be screened. Fragments that show binding could then be elaborated by adding substituents at various positions to improve their affinity. For example, a pyrimidin-4-ol fragment might be identified as a binder, and subsequent optimization could involve adding the benzyloxy moiety to explore a hydrophobic pocket in the target's binding site.
De Novo Design Methodologies Inspired by this compound for Novel Chemical Entities
De novo drug design involves the computational generation of novel molecular structures with desired properties. The structure of this compound can serve as a valuable starting point or inspiration for de novo design algorithms. These programs can use the pyrimidine core as a central scaffold and explore a vast chemical space by adding different functional groups and side chains.
By defining the desired pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic regions based on the this compound structure, computational models can generate novel molecules that are predicted to have high affinity and selectivity for a specific target. This approach can lead to the discovery of entirely new chemical entities with improved drug-like properties.
Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature
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Advanced Methodological Approaches in Academic Research on 5 Benzyloxy Pyrimidin 4 Ol
High-Throughput Screening (HTS) and Automated Synthesis for Analog Generation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. nih.govku.ac.ae In the context of 5-(benzyloxy)pyrimidin-4-ol, HTS is employed to screen extensive libraries of its analogs against specific biological targets. This process helps identify "hit" compounds that exhibit desired activity, such as the inhibition of a particular enzyme or receptor. researchgate.net For instance, a screening campaign might involve testing thousands of pyrimidine (B1678525) derivatives to find those that effectively block a key protein in a disease pathway. nih.gov The robustness of an HTS assay is critical, often evaluated by statistical parameters like the Z' factor, to ensure the reliability of the identified hits. nih.gov
Complementing HTS is the use of automated synthesis platforms. These systems can significantly accelerate the generation of diverse analogs of this compound. youtube.com By employing techniques like convergent synthesis, where different parts of the molecule are synthesized separately and then combined, researchers can efficiently create a wide array of derivatives for screening. youtube.com This automated approach minimizes the time between designing a new analog and obtaining the biological data, thereby streamlining the lead optimization cycle. youtube.com The integration of automated synthesis with HTS creates a powerful cycle of designing, creating, and testing new molecules, which is crucial for efficient drug discovery. youtube.com
Table 1: HTS Campaign for Pyrimidine-based Kinase Inhibitors
| Parameter | Description | Example Value/Result |
|---|---|---|
| Compound Library | Collection of diverse pyrimidine derivatives | 10,000 unique analogs |
| Target | Specific enzyme implicated in a disease | EGFR Kinase |
| Assay Format | Biochemical or cell-based assay | Luminescence-based kinase activity assay |
| Primary Screen "Hit" Rate | Percentage of compounds showing significant activity | 0.5% |
| Confirmed Hits | Compounds verified in dose-response studies | 15 compounds with IC50 < 10 µM |
Chemical Biology Probes and Reporter Assays for Mechanistic Studies
To unravel the precise mechanism of action of this compound and its analogs, researchers utilize chemical biology probes and reporter assays. Chemical probes are small molecules designed to specifically interact with a protein target, helping to validate the target and understand its function in a biological system. youtube.com For pyrimidine derivatives, photoaffinity probes can be synthesized. nih.gov These probes are designed to bind to their target protein and, upon exposure to UV light, form a permanent covalent bond, allowing for the identification and characterization of the target protein. nih.gov
Reporter-gene assays are another vital tool for mechanistic studies. nih.gov These assays are used to measure the influence of a compound on a specific cellular process or pathway by monitoring the expression of a "reporter gene," such as luciferase. nih.gov For example, if this compound is hypothesized to inhibit a particular signaling pathway, a reporter assay can be designed where the expression of luciferase is controlled by that pathway. A decrease in luminescence upon treatment with the compound would indicate inhibition of the pathway. nih.gov It is important to be aware of potential artifacts, as some compounds can directly affect the stability of the reporter protein itself, leading to misleading results. nih.gov
Proteomics, Metabolomics, and Transcriptomics for System-Level Biological Understanding
To gain a comprehensive, system-level understanding of the biological effects of this compound, researchers employ "omics" technologies, including proteomics, metabolomics, and transcriptomics.
Proteomics involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide crucial insights into the compound's mechanism of action and potential off-target effects.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. creative-proteomics.com This approach can reveal how this compound affects metabolic pathways. For example, studies on other pyrimidine-related compounds have used metabolomics to identify pyrimidine starvation as a key mechanism of action. nih.gov Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used for the sensitive and quantitative analysis of pyrimidine metabolites. creative-proteomics.comnih.gov Such analyses can reveal accumulations or depletions of specific metabolites, indicating which enzymatic steps are being affected by the compound. nih.govmdpi.com
Transcriptomics , the study of the complete set of RNA transcripts, reveals how this compound alters gene expression. Single-cell transcriptomics, in particular, can uncover heterogeneity in the response of a cell population to the compound, providing a much more detailed picture than bulk analysis. nih.gov By identifying which genes are up- or down-regulated, researchers can infer the cellular pathways that are modulated by the compound.
Table 2: Example Metabolomics Data for Cells Treated with a Pyrimidine Synthesis Inhibitor
| Metabolite | Pathway | Fold Change (Treated vs. Control) | P-value |
|---|---|---|---|
| Orotate | De novo pyrimidine synthesis | +15.2 | <0.001 |
| UMP (Uridine Monophosphate) | De novo pyrimidine synthesis | -4.5 | <0.001 |
| UTP (Uridine Triphosphate) | Pyrimidine metabolism | -3.8 | <0.005 |
| Adenosine | Purine (B94841) metabolism | +2.1 | <0.05 |
Cryo-Electron Microscopy (Cryo-EM) for Target-Ligand Complex Structure Determination
Determining the three-dimensional structure of this compound bound to its biological target is crucial for understanding its mechanism of action and for rational drug design. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein-ligand complexes. thermofisher.com While Cryo-EM was initially limited to very large macromolecules, recent advances have made it applicable to smaller proteins, which are often the targets of therapeutic small molecules. nih.govnih.gov
To overcome the size limitations for smaller protein targets, researchers can use rigid molecular scaffolds. nih.govnih.gov The small target protein, along with the bound ligand like a this compound analog, is attached to a larger, rigid protein cage. nih.gov This assembly is then large enough to be visualized by Cryo-EM at near-atomic resolution. researchgate.net The resulting structure can reveal the precise binding mode of the compound, showing all the key interactions with the amino acid residues in the binding pocket. nih.gov This structural information is invaluable for designing new analogs with improved potency and selectivity. thermofisher.com
Application of Artificial Intelligence and Machine Learning in Predicting Activities and Designing Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of biological activities and the design of novel molecular structures. github.io For pyrimidine derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like multiple linear regression and artificial neural networks. scirp.orgscirp.org These models establish a mathematical relationship between the chemical structure of a compound (represented by molecular descriptors) and its biological activity. scirp.org
Table 3: Performance of ML Models for Predicting Anti-Inflammatory Activity of Pyrimidine Derivatives
| Model | Statistical Parameter | Training Set Value | Test Set Value |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Correlation Coefficient (R²) | 0.85 | 0.82 |
| Root Mean Square Error (RMSE) | 0.15 | 0.17 | |
| Artificial Neural Network (ANN) | Correlation Coefficient (R²) | 0.92 | 0.89 |
| Root Mean Square Error (RMSE) | 0.11 | 0.13 |
This table illustrates that for a series of pyrimidine derivatives, the Artificial Neural Network (ANN) model showed better predictive performance than the Multiple Linear Regression (MLR) model, as indicated by a higher correlation coefficient and lower error. scirp.org
Future Perspectives and Emerging Research Avenues for 5 Benzyloxy Pyrimidin 4 Ol in Academic Endeavors
Discovery of Novel Biological Activities and Therapeutic Applications
The pyrimidine (B1678525) nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The future exploration of 5-(Benzyloxy)pyrimidin-4-ol will likely focus on uncovering its own unique biological activity profile.
Initial research could investigate its potential as an antineoplastic agent . Many pyrimidine derivatives have shown potent anticancer activities by targeting various cellular pathways. nih.gov For instance, studies on 1,3-dialkylated-pyrimidin-2,4-diones have demonstrated significant activity against numerous human tumor cell lines. nih.gov Future research could screen this compound and its analogs against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.
Another promising area is its potential as an antimicrobial agent . The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds. Pyrimidine derivatives have been a fruitful source of new antibacterial and antifungal agents. mdpi.com Investigations into the activity of this compound against clinically relevant bacterial and fungal strains could reveal new therapeutic leads.
Furthermore, its role as a modulator of enzyme activity warrants investigation. The pyrimidine structure is a key component of many enzyme inhibitors, including kinase inhibitors which are crucial in cancer therapy and the treatment of inflammatory diseases. google.com The structural features of this compound make it a candidate for targeting specific enzyme active sites.
Table 1: Potential Biological Activities for this compound Based on Related Pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Rationale Based on Related Compounds |
| Anticancer | Oncology | Pyrimidine-2,4-diones show broad anti-tumor activity. nih.gov |
| Antimicrobial | Infectious Diseases | Pyrimidine scaffold is common in antibacterial and antifungal drugs. mdpi.com |
| Enzyme Inhibition | Various | Pyrimidine is a core structure in many kinase inhibitors. google.com |
| Anti-inflammatory | Immunology | Certain pyrimidine derivatives exhibit anti-inflammatory properties. nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies is crucial. Future research in this area will likely focus on creating a library of analogs with modifications at various positions of the pyrimidine ring and the benzyloxy moiety.
Combinatorial chemistry and high-throughput synthesis techniques could be employed to rapidly generate a diverse range of derivatives. This would enable a more comprehensive exploration of the chemical space around the this compound scaffold.
The development of novel catalytic methods , such as C-H activation and cross-coupling reactions, could provide more efficient and atom-economical routes to complex analogs. These advanced synthetic tools would allow for the introduction of a wide variety of functional groups that are not accessible through traditional methods.
Furthermore, the synthesis of fused-ring systems incorporating the this compound core could lead to the discovery of compounds with novel pharmacological profiles. Fused pyrimidines have shown a diverse range of biological activities, and extending this concept to the target molecule is a logical next step. nih.gov
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, the development and refinement of computational models will be instrumental in guiding synthetic efforts and predicting biological activity.
Molecular docking studies can be used to predict the binding modes of this compound and its analogs to various biological targets, such as enzyme active sites or receptor binding pockets. mdpi.com This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby streamlining the drug discovery process.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex, offering a more detailed understanding of the binding interactions and the conformational changes that occur upon binding.
Table 2: Computational Approaches for Advancing this compound Research
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predicting binding modes to biological targets. | Prioritization of synthetic targets. mdpi.com |
| QSAR Modeling | Correlating chemical structure with biological activity. | Prediction of activity for virtual compounds. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes. | Detailed understanding of binding interactions. |
| In Silico ADMET | Predicting absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities. |
Challenges and Opportunities in Translating Academic Findings into Preclinical Research Leads
The transition from a promising academic discovery to a viable preclinical candidate is a significant hurdle in drug development, often referred to as the "valley of death". d-nb.info For this compound, several challenges and opportunities will need to be addressed to facilitate this translation.
A major challenge is the optimization of pharmacokinetic properties . A compound may exhibit excellent in vitro activity but fail in vivo due to poor absorption, distribution, metabolism, or excretion (ADME). Early assessment of these properties will be crucial.
Toxicity is another significant concern. Thorough in vitro and in vivo toxicological studies will be necessary to ensure the safety of any potential drug candidate.
An opportunity lies in the use of biomarkers to guide preclinical development. Identifying biomarkers that are modulated by this compound could help in assessing its efficacy and selecting the most appropriate animal models for further studies. nih.gov
Furthermore, the establishment of collaborations with industry partners can provide the necessary resources and expertise to navigate the complex process of preclinical development. nih.gov
Interdisciplinary Collaborations for Comprehensive Investigations of this compound
A comprehensive understanding of the therapeutic potential of this compound can only be achieved through interdisciplinary collaborations. The complexity of modern drug discovery requires a team-based approach involving experts from various fields.
Medicinal chemists will be responsible for the design and synthesis of novel analogs.
Biologists and pharmacologists will conduct the in vitro and in vivo studies to evaluate the biological activity and mechanism of action.
Computational chemists will develop and apply predictive models to guide the research.
Toxicologists will assess the safety profile of the compounds.
Clinicians can provide valuable insights into the unmet medical needs and the clinical potential of the research.
By fostering a collaborative environment, researchers can leverage their complementary expertise to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
